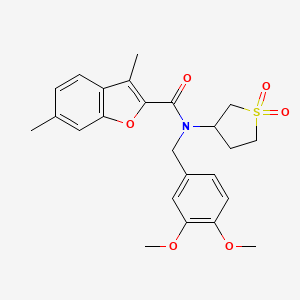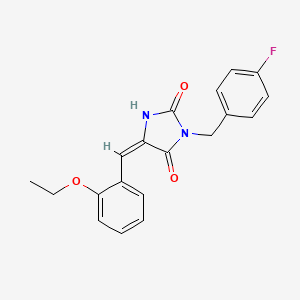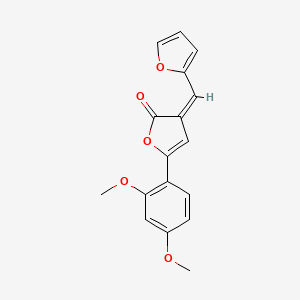![molecular formula C26H33N5O5S2 B11598267 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11598267.png)
6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido 6-{(5Z)-5-[(9-metil-2-{[3-(4-morfolinil)propil]amino}-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metilen]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}hexanoico es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un núcleo de pirido[1,2-a]pirimidina, un anillo de tiazolidinona y una porción de morfolina, lo que lo convierte en un objeto de interés para los investigadores en química medicinal y farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente implica múltiples pasos, comenzando con la preparación del núcleo de pirido[1,2-a]pirimidina. Esto se puede lograr a través de una reacción de condensación entre un aldehído adecuado y una amina, seguida de ciclización. El anillo de tiazolidinona se introduce luego a través de una reacción con una tioamida y un electrófilo adecuado. El paso final implica la unión de la cadena de ácido hexanoico a través de una reacción de esterificación o amidación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los catalizadores y las condiciones de reacción más eficientes, así como la implementación de técnicas de química de flujo continuo para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiazolidinona se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El núcleo de pirido[1,2-a]pirimidina se puede reducir para formar dihidropirimidinas.
Sustitución: La porción de morfolina se puede sustituir por otras aminas o grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o haluros de alquilo.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Dihidropirimidinas.
Sustitución: Diversos derivados de morfolina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar las interacciones enzimáticas y las vías celulares. Su capacidad para interactuar con proteínas específicas lo convierte en una herramienta valiosa para comprender los procesos biológicos a nivel molecular.
Medicina
En medicina, este compuesto tiene potencial como agente terapéutico. Sus características estructurales sugieren que podría utilizarse para diseñar fármacos que se dirijan a enzimas o receptores específicos, particularmente en el tratamiento de enfermedades como el cáncer o las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas. Sus propiedades únicas también pueden hacerlo adecuado para su uso en sensores o dispositivos de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de pirido[1,2-a]pirimidina puede unirse a sitios activos en enzimas, inhibiendo su actividad. La porción de morfolina puede mejorar la solubilidad del compuesto y facilitar su transporte a través de las membranas celulares. El anillo de tiazolidinona puede interactuar con diversas vías celulares, modulando su actividad y conduciendo a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 6-{(5Z)-5-[(9-metil-2-{[3-(4-morfolinil)propil]amino}-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metilen]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}pentanoico
- Ácido 6-{(5Z)-5-[(9-metil-2-{[3-(4-morfolinil)propil]amino}-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metilen]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}butanoico
Singularidad
La singularidad del Ácido 6-{(5Z)-5-[(9-metil-2-{[3-(4-morfolinil)propil]amino}-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metilen]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}hexanoico radica en su combinación específica de grupos funcionales y características estructurales. La presencia de la cadena de ácido hexanoico, en particular, puede mejorar su biodisponibilidad y propiedades farmacocinéticas en comparación con compuestos similares con cadenas más cortas.
Esta descripción detallada proporciona una comprensión completa del compuesto, su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C26H33N5O5S2 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
6-[(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C26H33N5O5S2/c1-18-7-5-12-30-23(18)28-22(27-9-6-10-29-13-15-36-16-14-29)19(24(30)34)17-20-25(35)31(26(37)38-20)11-4-2-3-8-21(32)33/h5,7,12,17,27H,2-4,6,8-11,13-16H2,1H3,(H,32,33)/b20-17- |
Clave InChI |
XHYPFHHAWFJRQJ-JZJYNLBNSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4 |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid](/img/structure/B11598184.png)
![2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11598187.png)
![2-methoxyethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598188.png)

![2-(4-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide](/img/structure/B11598201.png)
![2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598202.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598220.png)

![(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598239.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598243.png)

![6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)
![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)
